molecular formula C12H13ClFNO2 B13026781 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one

1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one

Cat. No.: B13026781
M. Wt: 257.69 g/mol
InChI Key: DSQZBEXEKZYQNA-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidin-4-one core substituted with a 4-chloro-3-fluoro-5-methoxyphenyl group

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoro-5-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one can be compared with other similar compounds such as:

    1-(4-Chloro-3-methoxyphenyl)piperidin-4-one: Similar structure but lacks the fluoro group, which may affect its chemical reactivity and biological activity.

    1-(4-Fluoro-3-methoxyphenyl)piperidin-4-one:

The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

1-(4-chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one

InChI

InChI=1S/C12H13ClFNO2/c1-17-11-7-8(6-10(14)12(11)13)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3

InChI Key

DSQZBEXEKZYQNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)Cl

Origin of Product

United States

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